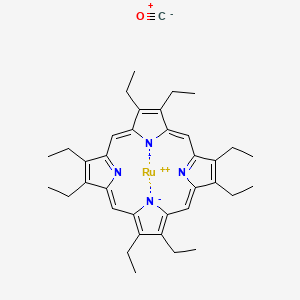
1-(Methylamino)-3,3-dimethyl-2-butanol
Übersicht
Beschreibung
1-(Methylamino)-3,3-dimethyl-2-butanol, also known as 1-Methyl-3,3-dimethyl-2-butylamine, is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a boiling point of 97°C and a melting point of -13°C. It is used in various industrial and laboratory applications, including the synthesis of various compounds, as a solvent, and as a reagent for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
A comprehensive study by Dybowski et al. (2021) focused on the analytical and structural characterization of a synthetic cannabinoid, highlighting advanced methods like gas chromatography–mass spectrometry (GC–MS) and X-ray diffraction. Although the study does not directly mention 1-(Methylamino)-3,3-dimethyl-2-butanol, it emphasizes the importance of structural analysis in understanding chemical compounds' properties and potential applications (Dybowski et al., 2021).
Microbial Production of Chemicals
Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, indicating the potential of microbial processes to produce chemicals that might relate to the synthesis or breakdown products of 1-(Methylamino)-3,3-dimethyl-2-butanol. This research opens doors to sustainable production methods for complex organic molecules (Cann & Liao, 2009).
Dielectric Studies
Thenappan and Sankar (2006) conducted dielectric studies on hydrogen-bonded complexes of alcohols, including butanol isomers, providing insights into the molecular interactions and complexation behaviors that could be relevant for similar compounds like 1-(Methylamino)-3,3-dimethyl-2-butanol (Thenappan & Sankar, 2006).
Wirkmechanismus
Target of Action
It’s structurally similar to choline , suggesting it may interact with cholinergic receptors or enzymes involved in choline metabolism.
Mode of Action
As a structural analog of choline, it might inhibit the conversion of choline to trimethylamine (TMA) in the gut . This could potentially alter neurotransmission or other choline-dependent processes.
Biochemical Pathways
The compound may affect the choline metabolic pathway by inhibiting the conversion of choline to TMA . This could have downstream effects on the synthesis of acetylcholine, a key neurotransmitter, and other choline-derived metabolites.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRAILPVHDGHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284822 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)-3,3-dimethyl-2-butanol | |
CAS RN |
42163-29-1 | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42163-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)
